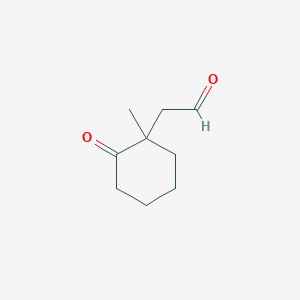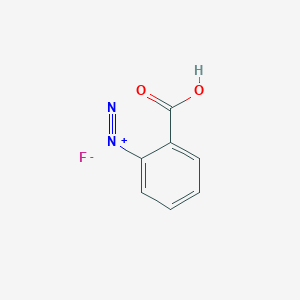![molecular formula C14H17NO2S B14343603 3-(Phenylsulfonyl)-3-azatricyclo[3.2.2.02,4]nonane CAS No. 93005-44-8](/img/structure/B14343603.png)
3-(Phenylsulfonyl)-3-azatricyclo[3.2.2.02,4]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Phenylsulfonyl)-3-azatricyclo[32202,4]nonane is a complex organic compound characterized by its unique tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylsulfonyl)-3-azatricyclo[3.2.2.02,4]nonane typically involves multi-step organic reactions. One common method includes the reaction of phenylsulfonyl chloride with a suitable tricyclic amine precursor under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Phenylsulfonyl)-3-azatricyclo[3.2.2.02,4]nonane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-(Phenylsulfonyl)-3-azatricyclo[3.2.2.02,4]nonane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Phenylsulfonyl)-3-azatricyclo[3.2.2.02,4]nonane involves its interaction with specific molecular targets. The sulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The tricyclic structure provides rigidity and stability, which can be advantageous in certain applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Phenylsulfonyl)-3-azabicyclo[3.3.2]decane
- 3-(2,2-Dichloroacetyl)-3-azabicyclo[3.2.2]nonane
- 3-(3-Phenoxypropyl)-3-azabicyclo[3.2.2]nonane hydrochloride
Uniqueness
3-(Phenylsulfonyl)-3-azatricyclo[3.2.2.02,4]nonane is unique due to its specific tricyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and potential therapeutic agents.
Eigenschaften
CAS-Nummer |
93005-44-8 |
|---|---|
Molekularformel |
C14H17NO2S |
Molekulargewicht |
263.36 g/mol |
IUPAC-Name |
3-(benzenesulfonyl)-3-azatricyclo[3.2.2.02,4]nonane |
InChI |
InChI=1S/C14H17NO2S/c16-18(17,12-4-2-1-3-5-12)15-13-10-6-7-11(9-8-10)14(13)15/h1-5,10-11,13-14H,6-9H2 |
InChI-Schlüssel |
LEMPHGLQXYXESX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC1C3C2N3S(=O)(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



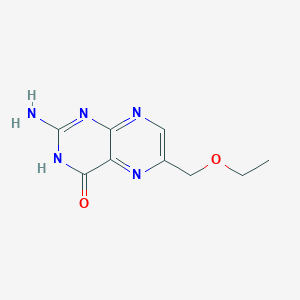


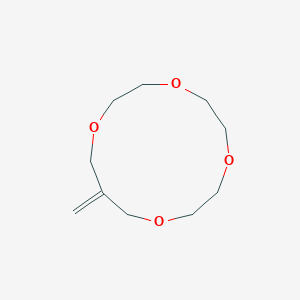
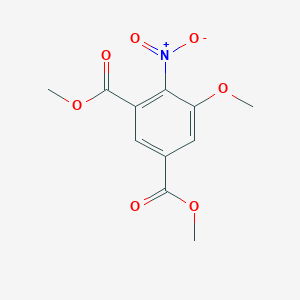
![3-[(5S,7S,10S,14R,15R,18R)-7-[(2R,5S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-12,18-dihydroxy-10,14-dimethyl-2-oxapentacyclo[9.7.0.01,3.05,10.014,18]octadecan-15-yl]-2H-furan-5-one](/img/structure/B14343570.png)
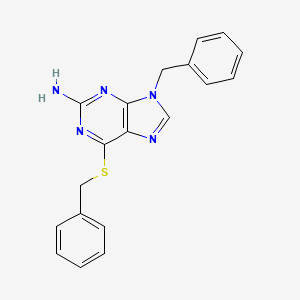
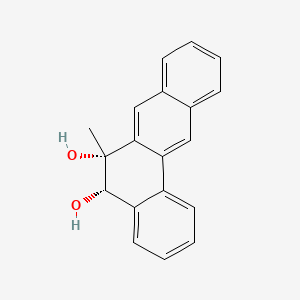
![5-[(3-Methoxypropyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14343583.png)
![10-(4-Methoxyphenyl)-3-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14343589.png)
